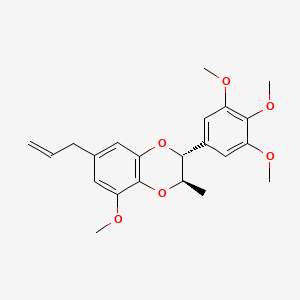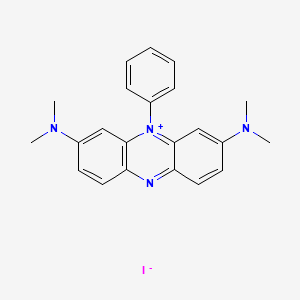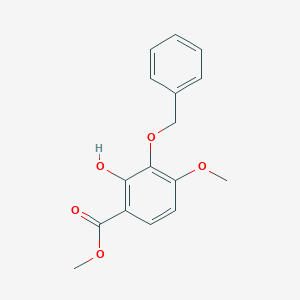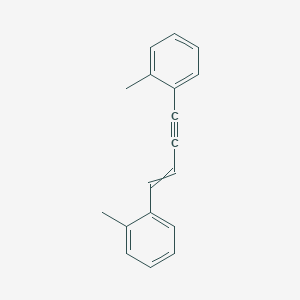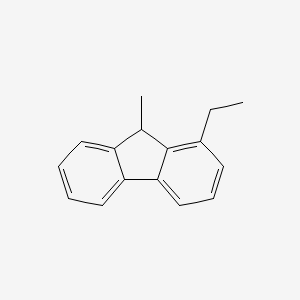
1-Ethyl-9-methyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-9-methyl-9H-fluorene is an organic compound belonging to the fluorene family Fluorenes are polycyclic aromatic hydrocarbons characterized by a three-ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-9-methyl-9H-fluorene can be synthesized through several methods. One common approach involves the alkylation of fluorene derivatives. For instance, starting with 9H-fluorene, ethyl and methyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the alkylation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-9-methyl-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-ethyl-9-methyl-9H-fluorene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, influencing signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
- 1-Methyl-9H-fluorene
- 9-Methyl-9H-fluorene
- 1-Ethyl-9H-fluorene
Comparison: 1-Ethyl-9-methyl-9H-fluorene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
138044-95-8 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-ethyl-9-methyl-9H-fluorene |
InChI |
InChI=1S/C16H16/c1-3-12-7-6-10-15-14-9-5-4-8-13(14)11(2)16(12)15/h4-11H,3H2,1-2H3 |
Clave InChI |
GWMOPVPHHAGGGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(C3=CC=CC=C3C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
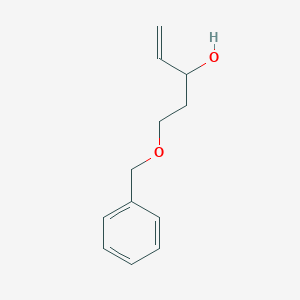
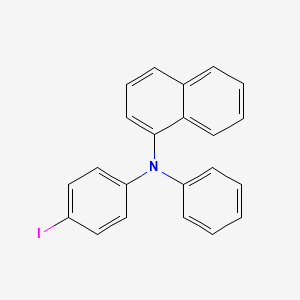
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
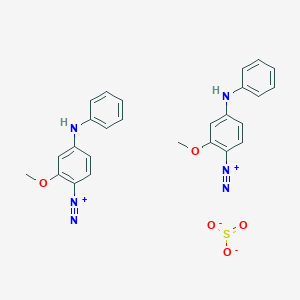
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

